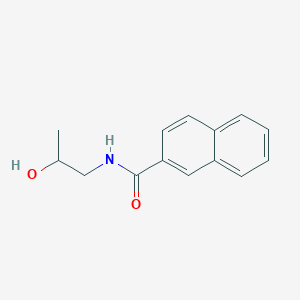![molecular formula C17H16N2OS B7514616 9-Methyl-2-[(4-methylphenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7514616.png)
9-Methyl-2-[(4-methylphenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Methyl-2-[(4-methylphenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is also known as JNJ-64530440 and belongs to the class of pyrido[1,2-a]pyrimidin-4-ones.
Wirkmechanismus
The mechanism of action of 9-Methyl-2-[(4-methylphenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C. These enzymes are involved in various cellular processes, including DNA replication and cell signaling.
Biochemical and Physiological Effects:
This compound has been reported to have a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit cell proliferation. In addition, it has been reported to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 9-Methyl-2-[(4-methylphenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one in lab experiments is its broad spectrum of activity against different types of cancer cells and other pathogens. However, a limitation is that the compound may have off-target effects, which could lead to unwanted side effects. In addition, the compound may be difficult to synthesize on a large scale, which could limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research on 9-Methyl-2-[(4-methylphenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one. One direction is to investigate its potential as a lead compound for the development of new anticancer and antiviral drugs. Another direction is to explore its mechanism of action in more detail, which could provide insights into the cellular processes that are affected by the compound. Additionally, future research could focus on improving the synthesis method for the compound, which could increase its availability for research purposes.
Synthesemethoden
The synthesis of 9-Methyl-2-[(4-methylphenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one has been reported in the literature. The synthesis involves the reaction of 2-amino-3-cyano-4-methylpyridine with 4-methylthiobenzyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate that is subsequently cyclized to yield the final product. The yield of the product is reported to be moderate to good, depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
9-Methyl-2-[(4-methylphenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one has been studied for its potential applications in drug discovery and development. It has been reported to have activity against a range of cancer cell lines, including breast, lung, and colon cancer. The compound has also been shown to have activity against the malaria parasite, Plasmodium falciparum. In addition, it has been reported to have activity against the hepatitis C virus.
Eigenschaften
IUPAC Name |
9-methyl-2-[(4-methylphenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-12-5-7-15(8-6-12)21-11-14-10-16(20)19-9-3-4-13(2)17(19)18-14/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQCPXJKEXACFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=CC(=O)N3C=CC=C(C3=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3-chlorophenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7514543.png)
![N-(2-methylbutan-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7514549.png)
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylsulfonylpropanamide](/img/structure/B7514562.png)



![1-[1-(2-Chlorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B7514589.png)

![2-[Methyl-[(5-methylfuran-2-yl)methyl]amino]acetamide](/img/structure/B7514598.png)



![N-ethyl-2-[(4-methylphenyl)formamido]acetamide](/img/structure/B7514634.png)